3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one
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Overview
Description
3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one is a complex heterocyclic compound that features an indole moiety fused with a pyrido[2,3-d]pyrimidin-1-one structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one typically involves multi-step organic reactions. One common method involves the condensation of a suitable indole derivative with a pyrido[2,3-d]pyrimidin-1-one precursor under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid in toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidin-1-one ring to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitro groups (NO₂) can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to various receptors, potentially modulating biological processes such as enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidin-1-one Derivatives: Compounds such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one have structural similarities and are studied for their pharmacological properties.
Uniqueness
What sets 3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one apart is its unique combination of the indole and pyrido[2,3-d]pyrimidin-1-one moieties, which may confer distinct biological activities and therapeutic potential not observed in other similar compounds.
Properties
Molecular Formula |
C18H16N4O |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
11-(2,3-dihydroindol-1-yl)-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one |
InChI |
InChI=1S/C18H16N4O/c23-17-15-13-6-3-5-12(13)10-19-16(15)20-18(21-17)22-9-8-11-4-1-2-7-14(11)22/h1-2,4,7,10H,3,5-6,8-9H2,(H,19,20,21,23) |
InChI Key |
FHOIZLHVWRLDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C3C(=C2C1)C(=O)NC(=N3)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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